![molecular formula C12H15ClN2O B1289326 Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride CAS No. 328233-04-1](/img/structure/B1289326.png)

Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride

Übersicht

Beschreibung

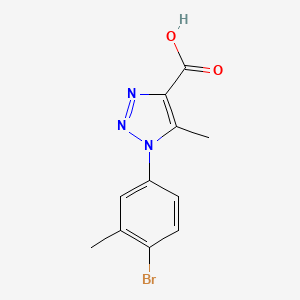

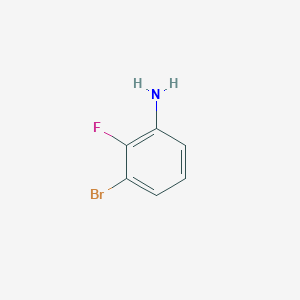

Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride is a compound that belongs to the class of spirocyclic piperidines, which are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The spirocyclic structure typically consists of a piperidine ring that is joined to another cyclic system (in this case, isoindoline) at one carbon atom, forming a spiro center. This structural motif is known for its potential pharmacological properties and is often explored for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of spirocyclic piperidines, such as spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride, involves various synthetic strategies. For instance, the N-sulfonyl Pictet–Spengler reaction has been employed to synthesize 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] derivatives, which suggests that similar methodologies could be adapted for the synthesis of related spirocyclic compounds . Additionally, the development of a high-yielding process for the synthesis of spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one, a related spirocyclic compound, indicates the possibility of scalable and efficient synthetic routes for spirocyclic piperidines .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro center, which is a quaternary carbon atom that joins two rings. This unique feature imparts a three-dimensional architecture to the molecule, which can significantly influence its biological activity. The spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride likely shares this characteristic structural complexity, which can be crucial for its interaction with biological targets.

Chemical Reactions Analysis

Spirocyclic piperidines can undergo various chemical reactions, which are essential for their functionalization and further development as pharmacologically active compounds. For example, the reaction of spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones with acid anhydrides has been studied, revealing unexpected products and demonstrating the complexity of reactions involving spirocyclic compounds . Such reactions are important for the modification of the spirocyclic core and the introduction of functional groups that can modulate the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds, including solubility, stability, and reactivity, are influenced by their unique molecular structures. The presence of a spiro center and the nature of the substituents can affect these properties, which in turn can impact the compound's pharmacokinetic and pharmacodynamic profiles. While specific data on spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride is not provided, insights can be drawn from related compounds, such as the spiro[chromane-2,4'-piperidine]-4(3H)-one, which has been recognized for its importance in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

Spiropiperidines, including structures like Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride, are increasingly used in drug discovery due to their three-dimensional chemical space and potential in medicinal chemistry. These compounds, especially 3- and 4-spiropiperidines, are predominantly synthesized for drug discovery projects. They are crafted using various synthetic strategies such as the formation of the spiro-ring on a preformed piperidine ring or the formation of the piperidine ring on a preformed carbo- or heterocyclic ring. The complexity of these molecules, however, makes their development challenging, but advancements in high-throughput synthesis and computational techniques are expected to ease these challenges and continue contributing to drug development (Griggs, Tape, & Clarke, 2018) (Batista, Pinto, & Silva, 2022).

Antioxidant Activities

Spiro compounds, including Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride, have been identified to possess significant antioxidant activities. They have a structural similarity to important pharmacophore centers and are recognized for their versatility. Studies have shown that these compounds have potential therapeutic benefits for various diseases involving oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. The antioxidant activities of spiro compounds are attributed to their structural features, including the presence of at least one oxygen atom and functional groups like aryl ethers and nitrogen-containing groups like amines and amides (Acosta-Quiroga et al., 2021).

Drug Discovery and Development

Spirocyclic scaffolds, similar to Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride, are noted for their inherent three-dimensionality and structural novelty, making them increasingly utilized in drug discovery. The versatility of these scaffolds allows for their use in a range of medicinal chemistry applications, with the development of new methodologies providing access to spiro building blocks. This versatility is expected to lead to a more frequent use of spiro scaffolds in drug discovery endeavors (Zheng, Tice, & Singh, 2014).

Sensing and Biosensing Applications

Spiropyrans and their derivatives, which can include structures similar to Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride, are known for their photochromic properties, making them suitable for sensing and biosensing applications. These compounds can undergo reversible transformations under external stimuli, allowing for the detection of a variety of molecules and ions. The versatility of spiropyran compounds as a platform for detection demonstrates the broad potential applications of Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride in sensing and biosensing technologies (Ali, Kharbash, & Kim, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

spiro[2H-isoindole-3,4'-piperidine]-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c15-11-9-3-1-2-4-10(9)12(14-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVKXQWDXHWUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3C(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)

![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)